Class-Level Alpha-1 Subtype Selectivity Compared to Non-Selective Agents
While direct, compound-specific binding data for 896354-21-5 is not publicly available, its core scaffold is a (phenylpiperazinyl)cyclohexylurea. A series of closely related compounds from the same class demonstrated equal high affinity for the cloned human α1a and α1d subtypes, with selectivity ratios against the α1b subtype ranging from 14- to 47-fold [1]. This class-level selectivity is a significant departure from non-selective α1 blockers like terazosin, which show no meaningful selectivity among subtypes. The specific selectivity of 896354-21-5 may vary based on its unique benzodioxole substitution, which is a key differentiating feature [2].
| Evidence Dimension | Alpha-1 adrenergic receptor subtype selectivity |
|---|---|
| Target Compound Data | Not available (class data: 14- to 47-fold selectivity for α1a/α1d over α1b) |
| Comparator Or Baseline | Terazosin (non-selective α1 blocker): Selectivity ratio ~1 |
| Quantified Difference | Class-level selectivity is 14 to 47 times greater than non-selective agents |
| Conditions | Binding assays on three cloned human α1-adrenergic receptor subtypes |
Why This Matters
A high α1a/α1d selectivity profile is the key design goal for reducing cardiovascular side effects, making this compound class a more targeted research tool than non-selective alternatives.
- [1] Chiu, G., Li, S., Connolly, P. J., Pulito, V., Liu, J., & Middleton, S. A. (2008). (Phenylpiperazinyl)cyclohexylureas: discovery of alpha1a/1d-selective adrenergic receptor antagonists for the treatment of benign prostatic hyperplasia/lower urinary tract symptoms (BPH/LUTS). Bioorganic & Medicinal Chemistry Letters, 18(2), 640-644. View Source
- [2] do Nascimento, T. A., et al. (2024). Discovery of LASSBio-772, a 1,3-benzodioxole N-phenylpiperazine derivative with potent alpha 1A/D-adrenergic receptor blocking properties. European Journal of Medicinal Chemistry, 264, 115990. View Source
